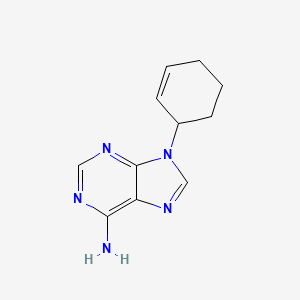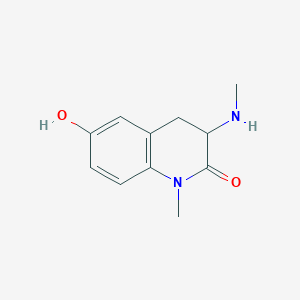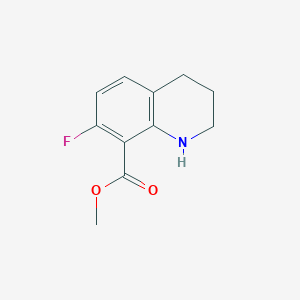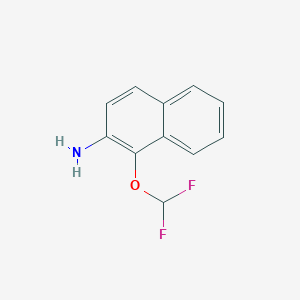
2-(Chloromethyl)naphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloromethyl group and an acetonitrile group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-8-acetonitrile typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of 2-methylnaphthalene with chlorinating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . Another method involves the use of paraformaldehyde and hydrochloric acid in the presence of phosphoric acid and acetic acid, followed by purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and conditions as described above. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)naphthalene-8-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with new functional groups replacing the chloromethyl group.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines from the nitrile group.
Applications De Recherche Scientifique
2-(Chloromethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Agriculture: Potential use in the synthesis of agrochemicals such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)naphthalene-8-acetonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)naphthalene: Similar structure but lacks the nitrile group.
1-(Chloromethyl)naphthalene: Chloromethyl group attached at a different position on the naphthalene ring.
2-(Bromomethyl)naphthalene: Bromomethyl group instead of chloromethyl group.
Uniqueness
2-(Chloromethyl)naphthalene-8-acetonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C13H10ClN |
|---|---|
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
2-[7-(chloromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
Clé InChI |
ZGEQDYMFZLMHLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)






![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






